BML-111

概要

説明

BML-111は、5(S),6®-7-トリヒドロキシメチルヘプタン酸としても知られており、リポキシンA4の合成アナログです。リポキシンA4は、炎症の解決に重要な役割を果たすエイコサノイドです。 This compoundは、市販されているALX/ホルミルメチオニルレセプター2 (FPR2)レセプターの合成アゴニストであり、鎮痛、抗酸化、および抗炎症作用を示します .

準備方法

BML-111の合成は、市販の出発物質から始まるいくつかのステップを伴います。合成経路は通常、次のステップを含みます。

コア構造の形成: this compoundのコア構造は、アルドール縮合、還元、およびエステル化を含む一連の反応によって合成されます。

官能基の修飾: 次に、コア構造は、加水分解や酸化などの反応を通じて、ヒドロキシル基などの必要な官能基を導入するために修飾されます。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度のthis compoundが得られます.

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。

還元: this compoundの還元は、アルコールの形成につながる可能性があります。

置換: this compoundは、官能基が他の基に置き換えられる置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解のための酸性または塩基性条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

This compoundは、次のものを含む幅広い科学研究アプリケーションを持っています。

化学: this compoundは、リポキシンアナログの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: this compoundは、炎症や免疫応答などの生物学的プロセスにおけるリポキシンの役割を調査するために使用されます。

医学: this compoundは、心臓血管疾患、癌、炎症性疾患など、さまざまな疾患における潜在的な治療効果について研究されてきました。

産業: This compoundは、スキンケアやその他の健康関連製品の抗炎症剤および抗酸化剤配合の開発に使用されています.

化学反応の分析

BML-111 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Hydrolysis: This compound can be hydrolyzed to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anti-Inflammatory Effects

BML-111 has been shown to effectively modulate inflammation in various models.

Case Study: Macrophage Polarization

In a study involving RAW264.7 macrophages, this compound suppressed pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18 while enhancing the expression of the anti-inflammatory cytokine IL-10. This modulation of macrophage polarization from M1 to M2 phenotype was linked to the inhibition of Notch-1 signaling pathways .

| Cytokine | Control Group | CSE Group | This compound Treatment |

|---|---|---|---|

| TNF-α | Low | High | Reduced |

| IL-1β | Low | High | Reduced |

| IL-18 | Low | High | Reduced |

| IL-10 | High | Low | Increased |

Dermatological Applications

This compound has demonstrated protective effects against skin inflammation induced by UV radiation.

Case Study: UVB-Induced Skin Inflammation

In murine models, this compound reduced neutrophil recruitment and mast cell activation in response to UVB exposure. This resulted in decreased epidermal thickness and collagen degradation, highlighting its potential for treating skin conditions associated with oxidative stress and inflammation .

| Parameter | Control Group | UVB Group | This compound Treatment |

|---|---|---|---|

| Neutrophil Count | Baseline | Elevated | Reduced |

| Epidermal Thickness | Normal | Increased | Decreased |

| Collagen Degradation | Low | High | Reduced |

Respiratory Health

This compound has been investigated for its role in acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).

Case Study: Acute Lung Injury

Research indicated that this compound promotes autophagy in alveolar macrophages and attenuates apoptosis induced by lipopolysaccharides (LPS). This mechanism is crucial for resolving ALI and reducing inflammation in lung tissues .

| Outcome Measure | Control Group | LPS Group | This compound Treatment |

|---|---|---|---|

| Apoptosis Rate | Low | High | Significantly Reduced |

| Pro-inflammatory Cytokines | Low | Elevated | Significantly Reduced |

| Autophagy Markers | Baseline | Decreased | Increased |

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects.

Case Study: Neuroinflammation

In models of traumatic brain injury (TBI), this compound administration resulted in decreased neuroinflammation and improved functional recovery metrics. The modulation of the p38/MAPK signaling pathway was identified as a key mechanism behind these protective effects .

作用機序

BML-111は、ALX/ホルミルメチオニルレセプター2 (FPR2)レセプターに結合することによって効果を発揮します。この結合は、タンパク質キナーゼA (PKA)経路を含むいくつかのシグナル伝達経路を活性化し、血小板凝集の抑制、炎症の軽減、酸化ストレスからの保護につながります。 This compoundは、プロ炎症性サイトカインと抗炎症性サイトカインの産生を調節することによって、免疫応答も調節します .

類似の化合物との比較

This compoundは、ネイティブなリポキシンA4と比較して、高い生物学的安定性とより強い抗炎症作用を持つため、リポキシンアナログの中でユニークです。同様の化合物には、次のものがあります。

リポキシンA4: this compoundの基礎となっている天然エイコサノイドで、炎症の解消に役割を果たします。

レゾルビンD1: 抗炎症作用を持つもう1つの特殊なプロ解決脂質メディエーター。

マレシン1: 炎症の解消と組織修復に関与する脂質メディエーター。

プロテクチンD1: 抗炎症作用と神経保護作用を持つ脂質メディエーター .

This compoundは、その合成起源、安定性、強力な生物活性のために際立っており、研究および潜在的な治療用途における貴重なツールとなっています。

類似化合物との比較

BML-111 is unique among lipoxin analogues due to its higher biological stability and greater anti-inflammatory activity compared to native lipoxin A4. Similar compounds include:

Lipoxin A4: The natural eicosanoid that this compound is based on, which plays a role in resolving inflammation.

Resolvin D1: Another specialized pro-resolving lipid mediator with anti-inflammatory properties.

Maresin 1: A lipid mediator involved in the resolution of inflammation and tissue repair.

Protectin D1: A lipid mediator with anti-inflammatory and neuroprotective effects .

This compound stands out due to its synthetic origin, stability, and potent biological activity, making it a valuable tool in research and potential therapeutic applications.

生物活性

BML-111, a synthetic lipoxin A4 receptor (FPR2) agonist, has garnered attention for its significant biological activities, particularly in modulating inflammation and apoptosis across various models of disease. This article delves into the compound's biological activity, presenting data from multiple studies to illustrate its effects on inflammatory processes, cellular apoptosis, and macrophage polarization.

This compound exerts its biological effects primarily through the activation of the lipoxin A4 receptor, leading to the modulation of inflammatory responses and cellular signaling pathways. Key mechanisms include:

- Suppression of Pro-inflammatory Cytokines : this compound has been shown to effectively reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models, including spinal cord injury (SCI) and cigarette smoke exposure .

- Promotion of Anti-inflammatory Responses : In addition to suppressing pro-inflammatory mediators, this compound enhances the expression of anti-inflammatory cytokines like IL-10, which plays a crucial role in resolving inflammation .

- Induction of Autophagy : Research indicates that this compound can stimulate autophagy in alveolar macrophages (AMs), thereby attenuating cell apoptosis during acute lung injury (ALI) induced by lipopolysaccharide (LPS) .

Spinal Cord Injury Model

In a study involving rats with SCI, this compound treatment resulted in:

- Reduction of Inflammatory Markers : Significant decreases in TNF-α, IL-1β, and IL-6 levels were observed in both serum and spinal cord tissues following treatment with this compound .

- Decreased Apoptosis : The compound notably reduced neuronal cell apoptosis, as evidenced by TUNEL assay results that showed fewer apoptotic cells in treated groups compared to controls .

Cigarette Smoke Exposure

This compound's effects on inflammation were also assessed in macrophages exposed to cigarette smoke extract (CSE):

- Cytokine Modulation : Treatment with this compound significantly suppressed CSE-induced increases in TNF-α, IL-1β, and IL-18 while promoting IL-10 production .

- Macrophage Polarization : The compound influenced macrophage polarization by decreasing iNOS expression (indicative of M1 macrophage activation) and increasing Arg-1 expression (associated with M2 macrophages), highlighting its role in promoting an anti-inflammatory phenotype .

Acute Lung Injury

In a model of ALI induced by LPS:

- Autophagy Induction : this compound was found to enhance autophagy while inhibiting apoptosis in AMs. This effect was linked to the suppression of MAPK signaling pathways, demonstrating a protective role against LPS-induced damage .

Cancer Models

This compound has also been investigated for its potential anti-cancer properties:

- Inhibition of Tumor Growth : In hepatoma H22 cell lines, this compound suppressed tumor-related angiogenesis and reduced tumor growth through its action on the FPR2 pathway .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

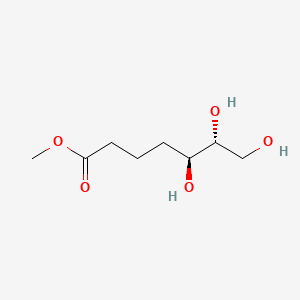

IUPAC Name |

methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMFWAFZUNVQOR-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BML-111?

A1: this compound exerts its biological effects primarily by acting as an agonist of the ALX/FPR2 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This receptor is involved in regulating inflammatory responses and promoting the resolution phase of inflammation.

Q2: How does this compound binding to ALX/FPR2 influence downstream signaling pathways?

A2: this compound binding to ALX/FPR2 has been shown to modulate several downstream signaling pathways, including:

- NF-κB pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing IκBα degradation and NF-κB p65 nuclear translocation. [, , , , , ]

- MAPK pathway: Research suggests this compound can modulate the MAPK pathway, inhibiting the phosphorylation of ERK, JNK, and p38 MAPK, thereby influencing cellular responses to stress and inflammation. [, , , , , ]

- SIRT1/NF-κB pathway: Studies indicate that this compound might exert its protective effects against sepsis-induced neuroinflammation and cognitive impairment through the SIRT1/NF-κB signaling pathway. []

- Notch-1 signaling pathway: this compound has been shown to downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting a potential role in modulating this pathway involved in cell fate and differentiation. []

Q3: What are the downstream effects of this compound's modulation of these signaling pathways?

A3: this compound's modulation of these signaling pathways leads to a variety of downstream effects, including:

- Suppression of pro-inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , , , , , , , , , ]

- Enhancement of anti-inflammatory cytokines: this compound enhances the production of anti-inflammatory cytokines like IL-10 and TGF-β. [, , , , , , , , ]

- Reduction of oxidative stress: this compound increases the total antioxidant capacity and activates the Nrf2 signaling pathway, indicating a protective effect against oxidative stress. [, , ]

- Inhibition of cell apoptosis: this compound has been shown to reduce cell apoptosis by downregulating caspase-3 activity and modulating the expression of apoptotic proteins like Bax and Bcl2. [, , ]

- Modulation of macrophage polarization: this compound can shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [, ]

Q4: What are the primary cell types targeted by this compound?

A4: Research suggests that this compound primarily targets cells expressing the ALX/FPR2 receptor, including:

- Macrophages [, , , ]

- Neutrophils [, ]

- Lung fibroblasts []

- Airway epithelial cells [, , ]

- Microglia []

- Satellite glial cells and neurons in the dorsal root ganglion []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O5, and its molecular weight is 192.21 g/mol.

Q6: What are the potential therapeutic applications of this compound based on preclinical studies?

A6: Preclinical studies have suggested potential therapeutic applications of this compound in various conditions, including:

- Sepsis: this compound has shown promise in reducing organ injury, inflammation, and mortality in animal models of sepsis. [, , , , ]

- Acute lung injury (ALI): Studies demonstrate the potential of this compound in attenuating ALI induced by various factors, including mechanical ventilation, hemorrhagic shock, and LPS. [, , , , , , ]

- Pulmonary fibrosis: this compound has exhibited anti-fibrotic properties in preclinical models, potentially by inhibiting TGF-β1-induced lung fibroblast activation. []

- Acute pancreatitis-associated lung injury (APALI): this compound pretreatment has demonstrated protective effects against APALI in mice models. []

- Spinal cord injury (SCI): Research suggests this compound might alleviate inflammatory injury and oxidative stress in SCI models. []

- Arthritis: this compound has shown efficacy in reducing joint inflammation and pain in animal models of arthritis. [, ]

- Cancer: Preclinical studies indicate that this compound and LXA4 may have anti-tumor effects, particularly in melanoma and hepatocellular carcinoma, potentially by suppressing angiogenesis and tumor growth. [, , , ]

- Postoperative Pain: this compound, alongside slow ankle joint mobilization, demonstrated a reduction in mechanical hyperalgesia in a postoperative pain model in mice. []

Q7: Are there any clinical trials investigating this compound?

A7: While preclinical data is promising, the provided literature only mentions a pilot study in asthmatic children using inhaled 5(S),6(R)-LXA4 methyl ester and this compound. The study showed potential efficacy and safety, but further clinical trials are needed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。